molecular formula C10H17N3O B1399186 2-(3-(Piperidin-2-yl)-1H-pyrazol-5-yl)ethanol CAS No. 1401561-62-3

2-(3-(Piperidin-2-yl)-1H-pyrazol-5-yl)ethanol

Cat. No.: B1399186
CAS No.: 1401561-62-3
M. Wt: 195.26 g/mol
InChI Key: OOASKDDSXRVAAN-UHFFFAOYSA-N
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Description

2-(3-(Piperidin-2-yl)-1H-pyrazol-5-yl)ethanol is a complex organic compound that features a piperidine ring, a pyrazole ring, and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Piperidin-2-yl)-1H-pyrazol-5-yl)ethanol typically involves multi-step organic reactions

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.

    Attachment of Ethanol Group: The final step involves the reaction of the intermediate with an appropriate ethanol derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Piperidin-2-yl)-1H-pyrazol-5-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a pyrazoline derivative.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

    Substitution: Nucleophilic substitution reactions can be facilitated using alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(3-(Piperidin-2-yl)-1H-pyrazol-5-yl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-(Piperidin-2-yl)-1H-pyrazol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors, while the pyrazole ring may inhibit certain enzymes. The ethanol group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Piperidin-2-yl)-1H-pyrazol-5-yl)propanol: Similar structure but with a propanol group instead of ethanol.

    2-(3-(Piperidin-2-yl)-1H-pyrazol-5-yl)methanol: Similar structure but with a methanol group instead of ethanol.

    2-(3-(Piperidin-2-yl)-1H-pyrazol-5-yl)butanol: Similar structure but with a butanol group instead of ethanol.

Uniqueness

2-(3-(Piperidin-2-yl)-1H-pyrazol-5-yl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-piperidin-2-yl-1H-pyrazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c14-6-4-8-7-10(13-12-8)9-3-1-2-5-11-9/h7,9,11,14H,1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOASKDDSXRVAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NNC(=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Piperidin-2-yl)-1H-pyrazol-5-yl)ethanol
Reactant of Route 2
2-(3-(Piperidin-2-yl)-1H-pyrazol-5-yl)ethanol
Reactant of Route 3
2-(3-(Piperidin-2-yl)-1H-pyrazol-5-yl)ethanol
Reactant of Route 4
2-(3-(Piperidin-2-yl)-1H-pyrazol-5-yl)ethanol
Reactant of Route 5
2-(3-(Piperidin-2-yl)-1H-pyrazol-5-yl)ethanol
Reactant of Route 6
2-(3-(Piperidin-2-yl)-1H-pyrazol-5-yl)ethanol

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